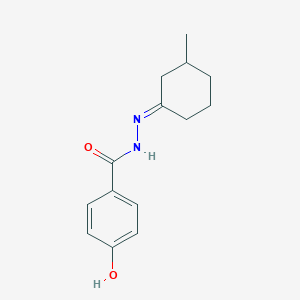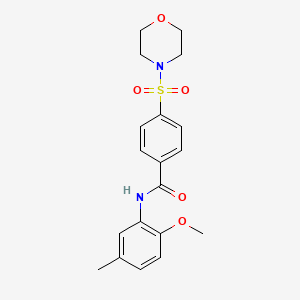![molecular formula C17H21N3O3 B5514741 4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Process : The synthesis of related compounds often involves refluxing of specific precursors. For instance, the compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha S.V et al., 2019).
Molecular Structure Analysis
- Crystal Structure : Some related morpholine derivatives exhibit specific crystal structures. For example, a related compound crystallizes in the monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
- Reactivity : The compound 4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine may exhibit similar reactivity to its analogs, which often include interactions with various reagents and conditions to form new derivatives (Aziz ur-Rehman et al., 2021).
Physical Properties Analysis
- Physical Form and Structure : Morpholine derivatives often have specific physical forms and structures, such as chair conformations of the morpholine ring and specific dihedral angles between different rings (Yanwen Sun et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety and morpholine groups have been extensively studied for their synthesis and biological activities. For instance, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine exhibited remarkable anti-TB activity and superior anti-microbial activity. This suggests that derivatives of 1,3,4-oxadiazole, possibly including the specified compound, may hold potential in developing new antimicrobial and anti-TB agents (Mamatha S.V et al., 2019).
Antimicrobial and Hemolytic Activity
Another study focused on the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds showed varying degrees of antimicrobial activity against selected microbial species, suggesting the potential of 1,3,4-oxadiazole derivatives in antimicrobial applications (Samreen Gul et al., 2017).
Anti-Inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives. These compounds have been associated with a broad spectrum of biological activities, including antituberculosis, anticonvulsant, anti-inflammatory, insecticidal, antifungal, analgesic, and antitumor properties. Morpholine derivatives, in particular, have shown a wide spectrum of antimicrobial activity and exhibit anthelmintic, bactericidal, and insecticidal activities (T. Naik & K. Chikhalia, 2007).
Optoelectronic Properties
In the field of material science, derivatives of 1,3,4-oxadiazole have been explored for their optoelectronic properties. For example, the synthesis and characterization of picolinic acid derivatives bearing an 1,3,4-oxadiazole unit and their application in polymer light-emitting devices have demonstrated the potential of these compounds in improving optoelectronic properties (Fang-liang Xiao et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-5-7-14(8-6-13)17-18-15(23-19-17)3-2-4-16(21)20-9-11-22-12-10-20/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBNCAHNTVQVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)


![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)
